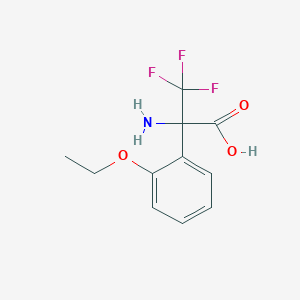

2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid

Übersicht

Beschreibung

Synthesis Analysis

This involves the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction, the products formed, and the conditions required for the reaction are all part of this analysis .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The compound 4,4,4-trifluoro-3-oxo-1-butenyl group is utilized as a protective group for the N-H terminal of amino acids in peptide synthesis. This application allows for the protection of amino acids, facilitating the formation of peptide bonds without racemization, using a precursor that reacts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to yield N-protected amino acids. The protective group can be subsequently removed via acidic hydrolysis, showcasing the compound's utility in peptide synthesis (Gorbunova et al., 1991).

Stable Isotope Ratio Analysis

N(O,S)-Ethoxycarbonyl trifluoroethyl amino acid esters, formed by the reaction of amino acids with ethylchloroformate plus trifluoroethanol plus pyridine, demonstrate the compound's application in stable isotope ratio analysis. This method provides a rapid and sensitive determination of specific enrichment of stable isotopically labeled tracer amino acids in blood plasma and protein hydrolysates using gas chromatography/electron impact mass spectrometry (Pietzsch et al., 1997).

Corrosion Inhibition

A derivative, Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, synthesized from the reaction between methylamine, 2- or 3-Methoxybenzaldehyde, and diethylphosphite, illustrates the compound's role in corrosion inhibition. This application highlights its effectiveness in preventing corrosion of mild steel in acidic solutions, with adsorption on the steel surface obeying the Langmuir isotherm. The compound's efficiency as a mixed inhibitor and its surface morphology analysis via SEM and AFM further emphasize its potential in corrosion protection (Djenane et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-2-18-8-6-4-3-5-7(8)10(15,9(16)17)11(12,13)14/h3-6H,2,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVPAEPPJKBDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

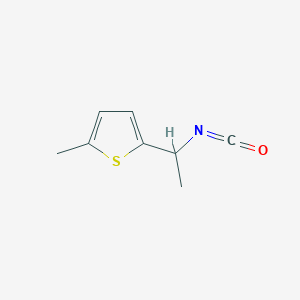

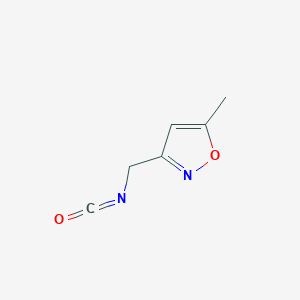

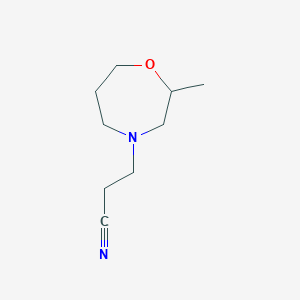

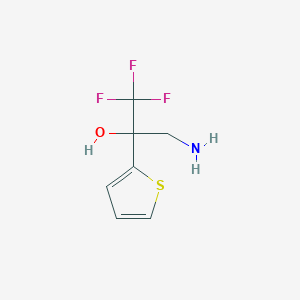

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)

![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)

![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)